6-Azabicyclo[3.2.1]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
6-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-7(3-1)8-5-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPDEZWWKCSIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338502 | |
| Record name | 6-Azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279-85-6 | |
| Record name | 6-Azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-azabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for the 6 Azabicyclo 3.2.1 Octane Core Structure
Classical and Retrosynthetic Approaches to the 6-Azabicyclo[3.2.1]octane Ring System
The construction of the this compound core has been a subject of significant synthetic interest. worktribe.com Classical and retrosynthetic analyses have led to the development of several key strategies, including intramolecular cyclizations and intermolecular annulations.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful strategy for forming the bicyclic structure of this compound, often involving the closure of a ring from a pre-functionalized acyclic or monocyclic precursor. smolecule.com
One prominent method involves the intramolecular Mannich reaction . This reaction has been utilized in the rapid construction of the azabicyclo[3.2.1]octane motif, particularly in the total synthesis of complex natural products like napelline-type alkaloids. nih.govresearchgate.net This approach typically involves the cyclization of an amine with an aldehyde or ketone to form the bicyclic system.
Radical cyclizations also provide a versatile route to the this compound skeleton. For instance, the treatment of α-amino selenoester-tethered electronically poor alkenes with tributyltin hydride or TTMSS can induce an intramolecular radical cyclization to form 6-azabicyclo[3.2.1]octanes. capes.gov.bracs.org This process proceeds through the generation of 1-aminomethyl radical intermediates which then cyclize onto the tethered alkene. capes.gov.br Another approach involves a tandem 4-exo-trig carbamoyl (B1232498) radical cyclization followed by a dithiocarbamate (B8719985) group transfer reaction to create ring-fused β-lactams, which serve as precursors to the this compound system. worktribe.comnih.gov
Intramolecular aza-Michael additions have also been employed. For example, ene reductases can facilitate an intramolecular β-C-H functionalization of substituted cyclohexanones to form an α,β-unsaturated ketone, which then undergoes a spontaneous intramolecular aza-Michael addition to yield the this compound scaffold. researchgate.netillinois.edu
Intermolecular Annulation and Domino Reactions
Intermolecular annulation and domino reactions offer efficient pathways to the this compound core by forming multiple bonds in a single synthetic operation.
[3+2] Cycloaddition reactions represent a key intermolecular strategy. For example, the Huisgen [3+2]-cycloaddition cascade of cyclopropanated pyrrole (B145914) derivatives with electron-deficient dipolarophiles provides access to 8-azabicyclo[3.2.1]octanes. researchgate.net
Domino reactions , which involve a cascade of intramolecular reactions, have been developed for the stereoselective synthesis of functionalized bicyclo[3.2.1]octane systems. grafiati.com A hypervalent iodine-mediated domino reaction of β-keto allylamines can be used to synthesize 6,8-dioxa-3-azabicycle[3.2.1]octane derivatives through an oxidation-cyclization cascade. acs.org Another example is a one-pot chemoenzymatic cascade that combines iridium photocatalysis with ene reductases to produce 6-azabicyclo[3.2.1]octan-3-one from readily available starting materials. researchgate.netillinois.edu
Key Precursors and Building Blocks in this compound Synthesis
The synthesis of the this compound scaffold relies on a variety of key precursors and building blocks.
Piperidine (B6355638) derivatives are common starting materials. For instance, cis-2,6-dialkenyl-N-acyl piperidine derivatives can undergo ring-closing metathesis to form azabicyclo[m.n.1]alkenes, including the 8-azabicyclo[3.2.1]octane system. nih.gov 1-(o-Iodobenzoyl)-2-[3-(trimethylsilyl)prop-2-ynyl]piperidine has been used to generate 8-azabicyclo[3.2.1]octanes. rsc.org
Cyclohexenone and N-phenylglycine derivatives are utilized in chemoenzymatic cascades to produce 6-azabicyclo[3.2.1]octan-3-ones. researchgate.netillinois.edu
Nortropinone (8-azabicyclo[3.2.1]octan-3-one) and its derivatives are fundamental building blocks. vulcanchem.com For example, N-Boc-nortropinone can be converted in two steps to a bicyclic vinyl boronate, which can then participate in Suzuki-Miyaura coupling reactions to afford 3-aryl-8-azabicyclo[3.2.1]oct-2-enes. grafiati.com
Chiral building blocks are essential for the enantioselective synthesis of this compound derivatives. Phenylglycinol-derived δ-lactams are versatile intermediates for the synthesis of various piperidine-containing alkaloids. google.co.id
Modern Catalytic Methods for this compound Synthesis
Modern catalytic methods have revolutionized the synthesis of the this compound core, offering improved efficiency, selectivity, and functional group tolerance.
Transition-Metal Catalysis for C-C and C-N Bond Formation (e.g., Copper-Catalyzed Alkene Carboamination)
Transition-metal catalysis has emerged as a powerful tool for constructing the this compound framework through the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
A notable example is the copper-catalyzed enantioselective alkene carboamination . This reaction converts N-sulfonyl-2-aryl-4-pentenamines into 6-azabicyclo[3.2.1]octanes with the formation of two new rings and two new stereocenters. nih.govnih.govscispace.com The reaction typically uses a Ph-Box-Cu₂ catalyst in the presence of an oxidant like MnO₂. nih.govnih.govrsc.org This method is significant as it provides enantioselective access to the bicyclic system in a single step. nih.gov
Palladium catalysis has also been effectively employed. A Pd(II)-catalyzed N,O-bicyclisation of 1-(benzyloxycarbonylamino)-hex-5-en-3-ol furnishes the 6-oxa-2-azabicyclo[3.2.1]octane skeleton. nih.gov Palladium-catalyzed intramolecular cyclization of hydrazine (B178648) derivatives is another route to the azabicyclo[3.2.1]octane core. rsc.org Furthermore, a palladium-catalyzed domino process can convert N-protected 2-(2-amidoethyl)-1-methylenecyclobutane derivatives into 1-fluoro-2-azabicyclo[3.2.1]octanes. nih.gov
The following table summarizes key findings in transition-metal catalyzed synthesis of 6-azabicyclo[3.2.1]octanes:
| Catalyst System | Substrate | Product | Key Features |
| Ph-Box-Cu₂ / MnO₂ | N-sulfonyl-2-aryl-4-pentenamines | 6-Azabicyclo[3.2.1]octanes | Enantioselective, two new rings formed, net C-H functionalization. nih.govnih.gov |
| Pd(II)/CuCl₂ | 1-(Benzyloxycarbonylamino)-hex-5-en-3-ol | 6-Oxa-2-azabicyclo[3.2.1]octane | Novel N,O-bicyclisation. nih.gov |
| Pd(hfacac)₂ / Selectfluor | N-protected 2-(2-amidoethyl)-1-methylenecyclobutanes | 1-Fluoro-2-azabicyclo[3.2.1]octanes | Domino process, formation of three new bonds. nih.gov |
Organocatalytic Routes to Substituted 6-Azabicyclo[3.2.1]octanes
Organocatalysis provides a metal-free alternative for the synthesis of 6-azabicyclo[3.2.1]octanes, often with high stereocontrol.
One approach involves the use of chiral amine catalysts. For instance, the highly reactive and regioselective catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been used for the preparation of various nitrogen-containing heterocycles. organic-chemistry.org
Chiral thiourea (B124793) catalysts have also been employed. A domino Michael-aldol reaction of cyclic 1,3-ketoesters with β,γ-unsaturated amides, catalyzed by a Takemoto-type catalyst, can afford chiral bicyclo[3.2.1]octanes. mdpi.com
The following table highlights some organocatalytic methods for the synthesis of substituted this compound systems:
| Catalyst | Reaction Type | Substrates | Product |
| 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane (TABO) | Condensation/Annulation | Methyl ketones and o-aminoaromatic aldehydes | 1,8-Naphthyridines |
| Takemoto's catalyst (chiral thiourea) | Domino Michael-aldol reaction | Cyclic 1,3-ketoesters and β,γ-unsaturated amides | Chiral bicyclo[3.2.1]octanes |
Photoredox Catalysis and Electrocatalysis in Azabicyclo[3.2.1]octane Assembly
Modern synthetic chemistry has increasingly embraced photoredox and electrocatalysis for their ability to facilitate novel transformations under mild conditions. These methods activate substrates through single-electron transfer (SET) pathways, enabling the formation of radical intermediates that can participate in complex bond-forming cascades.
In the context of this compound synthesis, a notable advancement combines visible-light photoredox catalysis with biocatalysis. Researchers have developed a one-pot, two-step chemoenzymatic cascade to construct the 6-azabicyclo[3.2.1]octan-3-one scaffold from readily available starting materials. researchgate.netresearchgate.net The process begins with an iridium-based photocatalyst that, upon irradiation with light, initiates a Giese reaction. This reaction involves the formation of a radical from an N-phenylglycine derivative, which then adds to a cyclohexenone. The resulting intermediate is not isolated but is directly converted in the same pot by an ene reductase (ERED). The ERED, acting as an oxidase in the absence of an external cofactor, facilitates an intramolecular β-C-H functionalization/dehydrocyclization to forge the bicyclic ring system. researchgate.netresearchgate.net This tandem approach streamlines the synthesis, avoids harsh reagents, and utilizes biomass-derivable substrates. researchgate.net
| Parameter | Description |
| Catalysis Type | Chemoenzymatic Cascade (Photoredox + Biocatalysis) |
| Photocatalyst | Iridium-based complex |
| Biocatalyst | Ene Reductase (ERED) |
| Key Reaction Steps | 1. Photocatalytic Giese Reaction2. ERED-mediated intramolecular dehydrocyclization |
| Starting Materials | N-phenylglycines, Cyclohexenones |
| Product | 6-Azabicyclo[3.2.1]octan-3-one derivatives |
Stereoselective Synthesis of Enantiopure this compound Derivatives
The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Consequently, the development of stereoselective methods to produce enantiomerically pure this compound derivatives is of paramount importance. Major strategies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations.
A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This strategy has been successfully applied to the synthesis of various azabicyclic systems.
For instance, the synthesis of enantiopure stereoisomers of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid was achieved on a gram scale using the chiral amine (R)-1-phenylethylamine as the auxiliary. researchgate.net This auxiliary guides the formation of the bicyclic structure with a specific stereochemistry, and it can be easily removed later via hydrogenolysis. researchgate.net Similarly, chiral, non-racemic enamines derived from tropane (B1204802) and homotropane have been used as N-auxiliaries to achieve enantioenriched α-alkylation of aldehydes, demonstrating the utility of bicyclic amines in guiding stereoselectivity. ox.ac.uk
| Chiral Auxiliary | Application | Key Feature |
| (R)-1-Phenylethylamine | Synthesis of chiral 6-amino-3-azabicyclo[3.2.1]octane derivatives | Induces chirality and is readily removable by hydrogenolysis. researchgate.net |
| Evans Auxiliary ((R)-3-acryloyl-4-phenyloxazolidin-2-one) | 1,3-dipolar cycloaddition for tropane skeleton synthesis | Controls regio- and stereoselectivity in the construction of the 8-azabicyclo[3.2.1]octane core. rsc.org |
| Tropane-derived Enamines | Asymmetric α-alkylation of aldehydes | The bicyclic amine auxiliary directs the approach of the electrophile. ox.ac.uk |
Asymmetric catalysis is a powerful strategy where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This approach is often more atom- and step-economical than using stoichiometric chiral auxiliaries.
A significant breakthrough in this area is the copper-catalyzed enantioselective alkene carboamination reaction to produce chiral 6-azabicyclo[3.2.1]octanes. nih.gov This method converts N-sulfonyl-2-aryl-4-pentenamines into the corresponding bicyclic products in a single step that forms two new rings and two new stereocenters. The reaction employs a chiral copper catalyst, such as one formed from Copper(II) triflate and a (R,R)-Ph-Box ligand, in the presence of an oxidant like Manganese dioxide (MnO₂). nih.gov This process achieves moderate to good yields and generally excellent enantioselectivities. nih.gov
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| N-mesyl-2,2-diphenylpentenamine | (R,R)-Ph-Box-Cu(OTf)₂ / MnO₂ | 67 | 67 |
| N-tosyl-2-phenyl-4-pentenamine | (R,R)-Ph-Box-Cu(OTf)₂ / MnO₂ | 75 | 92 |
| N-tosyl-2-(4-methoxyphenyl)-4-pentenamine | (R,R)-Ph-Box-Cu(OTf)₂ / MnO₂ | 80 | 95 |
| Data derived from research on copper-catalyzed enantioselective alkene carboamination. nih.gov |
Enzymes are highly efficient and selective catalysts that operate under mild aqueous conditions. Their application in organic synthesis, or biocatalysis, provides an environmentally benign route to enantiopure compounds.
As previously mentioned, ene reductases (EREDs) have been instrumental in the final cyclization step to form the this compound core. researchgate.netresearchgate.net This enzymatic transformation proceeds via a proposed intramolecular aza-Michael addition. researchgate.net Furthermore, the resulting ketone product can be subjected to further enzymatic modification. For example, the 6-azabicyclo[3.2.1]octan-3-one can be stereoselectively reduced to the corresponding 6-azabicyclo[3.2.1]octan-3α-ol using specific enzymes, demonstrating the power of biocatalysis for subsequent functional group manipulations with high stereocontrol. researchgate.net Other classes of enzymes, such as transaminases, have also been engineered to convert related bicyclic ketones into chiral amines, a crucial functional group in many pharmaceuticals. uniovi.es
| Enzyme Class | Reaction Type | Substrate Type | Product |
| Ene Reductase (ERED) | Intramolecular Dehydrocyclization | Substituted Cyclohexanone derivative | 6-Azabicyclo[3.2.1]octan-3-one researchgate.netresearchgate.net |
| Ketoreductase (KRED) | Stereoselective Carbonyl Reduction | 6-Azabicyclo[3.2.1]octan-3-one | Enantiopure 6-Azabicyclo[3.2.1]octan-3-ol researchgate.net |
| Transaminase (TA) | Asymmetric Amination | Bicyclic Ketone | Chiral Bicyclic Amine uniovi.es |
Asymmetric Catalysis in this compound Synthesis
Divergent Synthesis Strategies for Generating this compound Libraries
Divergent synthesis is a powerful strategy for generating chemical libraries of structurally related compounds from a common intermediate. This approach is highly valuable in drug discovery for the exploration of structure-activity relationships (SAR). A core scaffold is first synthesized and then subjected to a variety of late-stage diversification reactions.
The this compound motif has been incorporated into complex molecules using divergent strategies. For example, in the total synthesis of several napelline-type diterpenoid alkaloids, a key step involved an intramolecular Mannich cyclization to rapidly construct the azabicyclo[3.2.1]octane core within a common tetracyclic intermediate. mdpi.com This common intermediate was then divergently converted into six different natural products. mdpi.com The principles of diversity-oriented synthesis (DOS) have also been applied to related bicyclic systems, such as the 6,8-dioxa-3-azabicyclo[3.2.1]octane core, where a central scaffold is decorated with a variety of functional groups through different reaction pathways to generate a large array of diverse structures. mdpi.com This highlights the potential for creating extensive libraries based on the this compound core for biological screening.
| Common Intermediate | Reaction Type | Functional Group Introduced | Resulting Structure Class |
| 6-Azabicyclo[3.2.1]octan-3-one | Reductive Amination | Substituted Amine | N-substituted amino derivatives |
| 6-Azabicyclo[3.2.1]octan-3-one | Wittig Reaction | Alkene | 3-Alkylidene derivatives |
| 6-Azabicyclo[3.2.1]octan-3-one | Grignard Addition | Tertiary Alcohol | 3-Alkyl-3-hydroxy derivatives |
| N-protected this compound | C-H Functionalization | Aryl/Alkyl group | C-functionalized core structures |
Chemical Reactivity and Targeted Functionalization of the 6 Azabicyclo 3.2.1 Octane Scaffold
Regioselective Functionalization of the Azabicyclo[3.2.1]octane Ring
The ability to selectively introduce functional groups at specific positions on the 6-azabicyclo[3.2.1]octane ring is crucial for synthesizing derivatives with desired properties.
Functionalization at Bridgehead Positions
The bridgehead positions (C1 and C5) of the this compound scaffold are key targets for functionalization. A tandem Horner-Emmons olefination followed by a conjugate addition reaction of N-acetylamides has been developed to create 1,5-disubstituted-6-azabicyclo[3.2.1]octanes. acs.org This method allows for the introduction of two bridgehead quaternary carbon centers, a key step in synthesizing analogues of the norditerpenoid alkaloid methyllycaconitine. acs.org
Another approach involves the lithiation of β-aryl secondary amides, which occurs regioselectively at the β-position. The resulting lithiated intermediates can then react with various electrophiles to yield substituted products. acs.org This method offers a pathway to functionalize the carbon framework adjacent to the nitrogen bridgehead.
The introduction of a bromomethyl group at the C1 position of a related 2-oxa-6-azabicyclo[3.2.1]octane system enhances its electrophilicity, making it suitable for cross-coupling reactions or nucleophilic substitutions. vulcanchem.com This functionalization often starts with nortropinone, which is first protected with a Boc group. vulcanchem.com
| Method | Target Position(s) | Key Reagents/Conditions | Outcome |
| Tandem Horner-Emmons olefination-conjugate addition | C1, C5 | N-acetylamides | 1,5-disubstituted-6-azabicyclo[3.2.1]octanes |
| β-Lithiation of β-aryl secondary amides | Carbon adjacent to N-bridgehead | Organolithium reagents, electrophiles | Substituted products at the β-position |
| Bromomethylation | C1 | Strong base (LDA or LiHMDS), bromomethyl bromide | Enhanced electrophilicity for further reactions |
Heteroatom-Directed Reactions and Transformations on the this compound Core
The presence of heteroatoms, particularly nitrogen, oxygen, and sulfur, within or attached to the this compound core directs its reactivity and allows for a wide range of chemical transformations.
Nitrogen-Centered Reactivity and Derivatives
The nitrogen atom at the 6-position is fundamental to the reactivity of the scaffold. Its basicity and nucleophilicity can be modulated by the choice of substituent. N-sulfonyl-2-aryl-4-pentenamines can be converted to 6-azabicyclo[3.2.1]octanes through an enantioselective copper-catalyzed alkene carboamination reaction. nih.gov This process forms two new rings and two stereocenters. nih.gov
The nitrogen can also direct cyclization reactions. For example, the intramolecular cyclization of aziridines with π-nucleophiles is a useful route to this bicyclic system. figshare.com The substituent on the nitrogen is critical; a nosyl group has been shown to be effective in promoting the desired cyclization. figshare.com Furthermore, evidence suggests that the homolytic cyclization of unsaturated chloramines in a neutral medium can lead to the formation of this compound derivatives. cdnsciencepub.com
| Reaction Type | Starting Material | Catalyst/Reagents | Product |
| Enantioselective Alkene Carboamination | N-sulfonyl-2-aryl-4-pentenamines | Ph-Box-Cu₂, MnO₂ | 6-Azabicyclo[3.2.1]octanes |
| Intramolecular Aziridine Cyclization | Aziridines with π-nucleophiles | Nosyl group on nitrogen | 6-Azabicyclo[3.2.1]octanes |
| Homolytic Chloramine Cyclization | Unsaturated chloramines | Neutral medium | This compound derivatives |
Reactivity of Oxygen and Sulfur-Substituted Azabicyclo[3.2.1]octane Derivatives
The introduction of oxygen or sulfur atoms into the this compound framework opens up additional avenues for chemical transformations. For instance, 6-azabicyclo[3.2.1]octan-3-one can be further derivatized to 6-azabicyclo[3.2.1]octan-3α-ols using either enzymatic or chemical methods. nih.gov These alcohol derivatives are potential precursors for the synthesis of azaprophen (B9026) and its analogues. nih.gov
Sulfur-containing derivatives also exhibit unique reactivity. The sulfur atom in 6-thiabicyclo[3.2.1]octane derivatives can be oxidized to form sulfoxides or sulfones, or reduced to thiols. These compounds can also undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles. smolecule.com The presence of a sulfanyl (B85325) group, as in 3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane, allows for nucleophilic substitution reactions and redox processes. smolecule.com
| Heteroatom | Reaction Type | Example Transformation |
| Oxygen | Reduction | 6-Azabicyclo[3.2.1]octan-3-one to 6-azabicyclo[3.2.1]octan-3α-ol |
| Sulfur | Oxidation | Formation of sulfoxides or sulfones from a thia-analogue |
| Sulfur | Reduction | Conversion to a thiol |
| Sulfur | Nucleophilic Substitution | Replacement of the sulfur atom with another nucleophile |
Ring Expansion, Contraction, and Rearrangement Reactions Involving the this compound Skeleton
Skeletal rearrangements of the this compound ring system provide access to novel and complex molecular architectures. A notable example is the semipinacol rearrangement of fused β-lactam diols, which leads to keto-bridged bicyclic amides through exclusive N-acyl group migration. scispace.comnih.gov This rearrangement offers a strategic approach to functionalize the C8 position of the this compound ring system. scispace.com
An aluminum chloride-promoted cyclization/chlorination of six-membered ring 3-enynamides provides a direct route to the chlorinated this compound system. 140.122.64 This reaction is proposed to proceed through a stereoselective aza-Prins-type cyclization. 140.122.64
Furthermore, a Pd(II)-catalyzed domino process has been developed to convert N-protected 2-(2-amidoethyl)-1-methylenecyclobutane derivatives into 1-fluoro-2-azabicyclo[3.2.1]octanes. nih.gov This transformation involves a ring-expanding, chemoselective 1,2-Csp³/Pd(IV) dyotropic rearrangement. nih.gov A camphor-derived amino alcohol can also be expanded to form a 3-azabicyclo[3.2.1]octane structure. acs.org
| Reaction Type | Starting Material | Key Reagents/Conditions | Product |
| Semipinacol Rearrangement | Fused β-lactam diols | Catalytic OsO₄, then cyclic sulfite (B76179) or phosphorane | Keto-bridged this compound |
| Aza-Prins-type Cyclization | 3-Enynamides | AlCl₃ | Chlorinated this compound |
| Ring-Expanding Amidofluorination | N-protected 2-(2-amidoethyl)-1-methylenecyclobutanes | Pd(hfacac)₂, Selectfluor | 1-Fluoro-2-azabicyclo[3.2.1]octane |
| Aminative Ring Expansion | Camphor-derived amino alcohol | Not specified | 3-Azabicyclo[3.2.1]octane |
Advanced Computational and Theoretical Investigations of 6 Azabicyclo 3.2.1 Octane
Conformational Analysis and Energetics of 6-Azabicyclo[3.2.1]octane and its Derivatives
Density Functional Theory (DFT) is a primary computational method for examining the three-dimensional structure and flexibility of the this compound framework. These theoretical studies consistently show that the molecule possesses a highly rigid structure. scispace.com This rigidity is a key characteristic, making the scaffold an attractive component in the design of biologically active molecules. scispace.com
The following table presents data from DFT calculations on related N-substituted tropan-3-one (an isomer of 6-azabicyclo[3.2.1]octan-3-one) and granatan-3-one systems, illustrating the calculated free energy differences between equatorial and axial conformers of the N-substituent.
| Compound (N-Substituent) | Level of Theory | Solvent | ΔG (axial - equatorial) (kcal/mol) | Equatorial:Axial Ratio |
| N-Methyltropan-3-one | B3LYP/6-311++G(d,p) | Water | 1.34 | 89:11 |
| N-Ethyltropan-3-one | B3LYP/6-311++G(d,p) | Water | 1.83 | 95:5 |
| N-Methylgranatan-3-one | B3LYP/6-311++G(d,p) | Water | 1.82 | 95:5 |
| N-Ethylgranatan-3-one | B3LYP/6-311++G(d,p) | Water | 2.50 | 98:2 |
| Data derived from a computational study on N-invertomer stereochemistry. academie-sciences.fr |
Ab initio molecular orbital methods, which are based on first principles without empirical parameters, are employed to assess the intrinsic ring strain and thermodynamic stability of bicyclic systems like this compound. While possessing inherent strain due to the fused-ring structure, the scaffold is a thermodynamically stable compound.
Density Functional Theory (DFT) Studies on Conformational Preferences and Rigidity
Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a powerful tool for rationalizing the reactivity of molecules like this compound. numberanalytics.com This analysis primarily involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comsioc-journal.cn For the this compound scaffold, the HOMO is principally located on the lone pair of the nitrogen atom. This indicates that the nitrogen is the primary nucleophilic and basic site of the molecule.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. researchgate.net A large gap typically signifies high stability and lower reactivity. Computational studies on derivatives and related bicyclic systems utilize FMO analysis to predict how substituents will alter the electronic properties and subsequent reactivity. researchgate.netthieme-connect.com For instance, in reverse-electron-demand cycloadditions, the reaction is controlled by the interaction between the dipole's LUMO and the dipolarophile's HOMO. acs.org
Molecular Electrostatic Potential (MESP) surfaces provide a visual map of the electron density and charge distribution across a molecule, offering crucial insights into its reactive behavior and intermolecular interactions. uni-muenchen.deresearchgate.net The MESP is a guide to assessing a molecule's reactivity towards charged reactants. uni-muenchen.de
For the this compound scaffold, the MESP would show the most negative potential (electron-rich region) concentrated around the nitrogen atom due to its lone pair of electrons. This confirms the nitrogen as the most probable site for electrophilic attack and protonation. This characteristic is supported by computational studies on related 8-azabicyclo[3.2.1]octane systems, where quantum mechanical calculations have determined the charge distribution and basicity. vulcanchem.com In one such study, the bicyclic nitrogen demonstrated moderate basicity with a predicted pKa of around 7.2. vulcanchem.com Quantitative structure-activity relationship (QSAR) studies on tropane (B1204802) analogues have shown a high correlation between biological activity and MESP minima, underscoring the importance of electrostatic interactions for this class of compounds. acs.org
Frontier Molecular Orbital (FMO) Analysis
Computational Insights into Reaction Mechanisms of this compound Synthesis and Transformations
Computational methods, particularly DFT, are instrumental in elucidating the complex reaction mechanisms involved in the synthesis and subsequent chemical transformations of the this compound framework. These studies provide detailed energy profiles of reaction pathways, helping to understand stereoselectivity and optimize conditions.
For example, DFT calculations have been used to study the mechanism of intramolecular reactions to form the scaffold. One study revealed that a reaction proceeds through a unique retro-Mannich/re-Mannich rearrangement involving a rare C-C bond cleavage. researchgate.net Another computationally investigated pathway involves the spontaneous intramolecular aza-Michael addition to form the bicyclic system. researchgate.net DFT studies have also supported the observed stereoselectivity in the alkylation of related tropane enamines. ox.ac.uk
In terms of synthesis, computational analysis has shed light on copper-catalyzed enantioselective carboamination reactions that produce 6-azabicyclo[3.2.1]octanes. nih.gov The mechanism is thought to involve a key aminocupration step. nih.gov Furthermore, the role of different N-substituents in the cyclization of aziridines to form the this compound ring system has been investigated, revealing that certain protecting groups, like nosyl, are crucial for the desired cyclization to occur efficiently. figshare.com These computational insights are vital for refining existing synthetic routes and for the rational design of new, efficient methods.
Transition State Analysis and Reaction Pathways
Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry, and transition state theory is a cornerstone of this understanding. numberanalytics.com Computational analysis of transition states—the high-energy, transient configurations of molecules as they transform from reactants to products—provides critical information about reaction feasibility, rates, and stereochemical outcomes. numberanalytics.com
Several synthetic routes to the this compound core have been elucidated using computational methods.
Copper-Catalyzed Carboamination: One enantioselective method involves the copper-catalyzed carboamination of N-sulfonyl-2-aryl-4-pentenamines. nih.gov The proposed catalytic cycle, supported by DFT modeling of similar reactions, involves an initial enantioselective cis-aminocupration step. nih.gov This is followed by homolysis of the resulting organocopper(II) intermediate to form a primary carbon radical, which then adds to the aryl group to form the bicyclic product. nih.gov
Aza-Prins-Type Cyclization: An efficient, stereoselective synthesis of 7-(E)-arylidene-2-chloro-6-azabicyclo[3.2.1]octanes is achieved through an aluminum chloride-promoted reaction of 3-enynamides. 140.122.64 The proposed mechanism suggests that the Lewis acid activates the enynamide, facilitating a highly stereoselective aza-Prins-type cyclization to yield the kinetically favored bridged bicyclic system. 140.122.64
Enzymatic Dehydrocyclization: In a novel chemoenzymatic cascade, ene reductases (EREDs) were found to facilitate an intramolecular β-C-H functionalization. researchgate.net Mechanistic studies suggest the reaction proceeds via the formation of an α,β-unsaturated ketone, which then undergoes a spontaneous intramolecular aza-Michael addition to form the 6-azabicyclo[3.2.1]octan-3-one scaffold under basic conditions. researchgate.net
These examples highlight how transition state analysis and reaction pathway modeling are crucial for optimizing existing synthetic methods and designing new ones for accessing the this compound framework.
Solvent Effects on Reaction Energetics
The choice of solvent can profoundly influence the rate, yield, and selectivity of a chemical reaction by differentially stabilizing the reactants, transition states, and products. wikipedia.org This principle is particularly relevant in the synthesis of complex molecules like this compound derivatives.
An experimental investigation into the aluminum chloride-promoted cyclization/chlorination of a six-membered ring 3-enynamide to form a 7-(E)-arylidene-2-chloro-6-azabicyclo[3.2.1]octane clearly demonstrated the impact of the solvent on the reaction outcome. 140.122.64 The reaction was tested in several solvents, with ether proving to be the most effective, affording a significantly higher yield compared to other solvents like toluene (B28343) and dichloroethane (DCE). 140.122.64
| Solvent | Yield of 2a (%) | Reference |
|---|---|---|
| Toluene | 21 | 140.122.64 |
| Dichloroethane (DCE) | 33 | 140.122.64 |
| Tetrahydrofuran (THF) | 0 | 140.122.64 |
| Ether | 62 | 140.122.64 |
These results underscore the critical role of the solvent in modulating the reaction energetics. The higher yield in ether suggests that this solvent provides the optimal balance of reactant solubility and stabilization of the key transition state in the aza-Prins-type cyclization pathway. 140.122.64wikipedia.org Computational approaches, such as molecular dynamics simulations, can be used to model these solvent effects explicitly, providing a deeper understanding of the interactions at the molecular level.
Molecular Modeling and Docking Studies for Ligand-Receptor Interactions (excluding human clinical data)
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as a this compound derivative, might bind to a biological macromolecule (receptor). nih.gov These in silico methods are crucial in modern drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. chemrxiv.orgacs.org The rigid, three-dimensional structure of the this compound skeleton makes it an attractive scaffold for designing ligands that can fit precisely into receptor binding pockets. researchgate.net
Docking studies have been successfully applied to derivatives of this scaffold, targeting a range of biological receptors:
Acetylcholinesterase (AChE): In a study aimed at discovering drugs for Alzheimer's disease, docking analysis showed that the (1R,5S)-6-azabicyclo[3.2.1]octane ring is a highly active scaffold for AChE inhibition. chemrxiv.org The model predicted key interactions with amino acid residues TYR A:334, PHE A:330, and PHE A:331 in the active site of the enzyme. chemrxiv.org
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): In the development of NAAA inhibitors for inflammatory conditions, molecular modeling was used to guide the design of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides. acs.org Docking simulations helped to rationalize the observed structure-activity relationships and confirm the binding mode of potent, non-covalent inhibitors. acs.org
Other Receptors: The broader azabicyclo[3.2.1]octane class has been investigated for interactions with other important targets, including the dopamine (B1211576) and serotonin (B10506) transporters (DAT/SERT), the estrogen receptor (ER), and the urease enzyme, demonstrating the scaffold's versatility. researchgate.netresearchgate.net
| Scaffold | Target Receptor | Key Interacting Residues | Therapeutic Area Context | Reference |
|---|---|---|---|---|
| (1R,5S)-6-Azabicyclo[3.2.1]octane | Acetylcholinesterase (AChE) | TYR A:334, PHE A:330, PHE A:331 | Alzheimer's Disease | chemrxiv.org |
| Azabicyclo[3.2.1]octane sulfonamide | N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) | Not specified | Inflammatory Conditions | acs.org |
| Azabicyclo[3.2.1]octane derivative | Urease Enzyme | Not specified | Enzyme Inhibition | researchgate.net |
These computational studies provide invaluable insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and salt bridges—that govern ligand binding, thereby guiding the rational design of more potent and selective molecules. chemrxiv.orgmdpi.com
Ligand Design Principles Based on this compound Scaffolds
Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are fundamental to ligand design. When combined with computational modeling, SAR provides clear principles for optimizing molecules based on the this compound scaffold.
Key design principles include:
Conformational Rigidity: The inherent rigidity of the bicyclic this compound system is a primary advantage. researchgate.net It reduces the entropic penalty upon binding to a receptor and presents substituents in well-defined spatial orientations. In one study, constraining a flexible piperidine (B6355638) core into the more rigid azabicyclo[3.2.1]octane scaffold resulted in a five-fold increase in inhibitory potency against the NAAA enzyme. acs.org
Stereochemistry: The stereochemical configuration is often critical for activity. In a series of 1-phenyl-6-azabicyclo[3.2.1]octanes with analgesic properties, the activity was found to reside in a specific enantiomer, the absolute stereochemistry of which was established by X-ray crystallography. nih.govacs.org
Substitution Patterns: The position and nature of substituents on the scaffold dramatically influence activity. An extensive SAR study of 53 different 1-phenyl-6-azabicyclo[3.2.1]octanes revealed that:
A hydroxyl group on the meta-position of the C1-phenyl ring is crucial for analgesic activity. acs.org
N-substitution with small alkyl groups like methyl or cyclopropylmethyl is optimal, while larger groups are detrimental. acs.org
Substitution at the C7 position can modulate the activity profile, with a 7-methyl group contributing to a favorable antagonist-analgesic balance. nih.govacs.org
Three-Dimensional Shape: The normorphan (this compound) skeleton is considered an attractive building block in drug discovery due to its high fraction of sp³-hybridized carbon atoms, which imparts a distinct three-dimensional character that is desirable for exploring biological chemical space. researchgate.net
These principles, derived from systematic experimental and computational evaluation, provide a rational framework for modifying the this compound core to achieve desired biological effects. acs.orgacs.org
In Silico Screening and Virtual Library Design
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target. chemrxiv.org This in silico approach allows researchers to prioritize which compounds to synthesize and test, saving significant time and resources.
The this compound scaffold is an ideal foundation for designing virtual libraries due to its synthetic accessibility and desirable structural properties. 140.122.64researchgate.net
Library Generation: Virtual libraries are created by computationally decorating the core scaffold with a diverse range of functional groups at various attachment points. For instance, a virtual lead-like library of 344 compounds was generated from a single bifunctional normorphan building block, demonstrating the potential for creating significant chemical diversity from one scaffold. researchgate.netwhiterose.ac.uk In another example, a library was designed by replacing a part of the existing drug donepezil (B133215) with other cores to screen for new AChE inhibitors. chemrxiv.org
Screening and Hit Identification: These virtual libraries are then screened against a 3D model of a target receptor using docking algorithms. chemrxiv.org In a study targeting acetylcholinesterase, high-throughput virtual screening of a large compound library successfully identified finer compounds with a high binding affinity to the protein's active site. chemrxiv.org Similarly, a virtual library based on the related 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold was screened against Human Macrophage Metalloelastase (MMP-12), leading to the identification and subsequent synthesis of molecules with confirmed binding affinity. unifi.itresearchgate.net
This process of designing and screening virtual libraries enables the efficient exploration of the chemical space around the this compound core, accelerating the discovery of novel bioactive compounds. chemrxiv.orgwhiterose.ac.uk
Applications of 6 Azabicyclo 3.2.1 Octane As a Key Chemical Scaffold
Role in Scaffold Hopping and Bioisosteric Replacement Strategies in Medicinal Chemistry
The rigid and conformationally constrained nature of the 6-azabicyclo[3.2.1]octane skeleton makes it a valuable tool in medicinal chemistry, particularly in the strategies of scaffold hopping and bioisosteric replacement. These approaches aim to modify known active compounds to improve their properties, such as potency, selectivity, and pharmacokinetic profiles, or to develop novel intellectual property.
Scaffold hopping involves replacing a central molecular core with a structurally different scaffold while retaining similar biological activity. The this compound core has been successfully employed to replace existing ring systems in drug candidates. For instance, in the development of N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for inflammatory conditions, researchers replaced a piperidine (B6355638) ring with the more rigid this compound scaffold. acs.org This modification resulted in a significant increase in potency, with the resulting compound showing submicromolar activity. acs.org
Bioisosteric replacement is a strategy where one functional group or moiety is replaced by another with similar physical and chemical properties, leading to a molecule with comparable biological activity. The this compound framework can serve as a bioisostere for other cyclic systems. For example, in the design of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, the 9-azabicyclo[4.2.1]nonane element of the marine toxin pinnamine (B1257425) was bioisosterically replaced with the 8-azabicyclo[3.2.1]octane moiety (a closely related isomer of the this compound). ingentaconnect.com This substitution aimed to create conformationally restricted analogs with potential therapeutic applications. ingentaconnect.com The rationale behind using this scaffold lies in its ability to present substituents in well-defined spatial orientations, which is crucial for specific interactions with biological targets. vulcanchem.com
The utility of the this compound scaffold in these strategies is further highlighted by its inclusion in the development of inhibitors for various targets, including dopamine (B1211576) transporters and M1 muscarinic acetylcholine receptors. vanderbilt.edugrafiati.com Its rigid structure helps in overcoming the limitations of more flexible scaffolds, such as unfavorable metabolic pathways or off-target effects. cambridgemedchemconsulting.comdrughunter.com
Integration into Natural Product Synthesis as a Core Building Block
The this compound skeleton is the core structural motif in a variety of biologically active natural products and alkaloids. 140.122.64scispace.com This has spurred significant interest in developing synthetic strategies to access this bicyclic system as a key building block for the total synthesis of these complex molecules.
Notable natural products containing the this compound core include peduncularine and actinobolamine. 140.122.64thieme-connect.com Peduncularine, an alkaloid from the Tasmanian shrub Aristotelia peduncularis, features this core structure. thieme-connect.com Synthetic efforts towards peduncularine have utilized the this compound framework as a central intermediate. thieme-connect.com Similarly, this scaffold is a subunit in numerous other complex alkaloids like securinine, D-normorphinans, C-norbenzomorphans, sarain A, and hetisine (B12785939). 140.122.64researchgate.net
The synthesis of these natural products often involves the construction of a functionalized this compound derivative that can be further elaborated. Various synthetic methodologies have been developed to create this core, including:
[6π+2π] Cycloaddition: A chromium(0)-mediated cycloaddition between an alkyl isocyanate and cycloheptatriene (B165957) has been used to assemble the azabicyclo[4.2.1]nonane system, which is then converted to the this compound core. thieme-connect.com
Aluminum Chloride-Promoted Cyclization/Chlorination: This method provides a stereoselective synthesis of 7-(E)-arylidene-2-chloro-6-azabicyclo[3.2.1]octanes from six-membered ring 3-enynamides. 140.122.64
Copper-Catalyzed Enantioselective Alkene Carboamination: This approach allows for the formation of two new rings and two new stereocenters in a single step to produce chiral 6-azabicyclo[3.2.1]octanes. scispace.comnih.gov
The availability of these synthetic routes makes the this compound a versatile building block for the synthesis of not only the natural products themselves but also their analogs for structure-activity relationship studies. 140.122.64
Applications in Material Science and Polymer Chemistry
While the primary focus of this compound research has been in medicinal chemistry, its derivatives have also found applications in material science and polymer chemistry. The unique structural features of this bicyclic compound can be exploited to create polymers with novel properties.
One notable example is the use of 8-oxa-6-azabicyclo[3.2.1]octan-7-one, a related bicyclic oxalactam, in polymer chemistry. This compound can undergo anionic ring-opening polymerization to produce polyamides. The resulting polymers contain hydrophilic segments, which makes them suitable for the creation of block and graft copolymers for advanced material applications.
Furthermore, derivatives of the broader azabicycloalkane family are used in the development of novel materials. For example, 8-N-Boc-2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester is noted for its applications in creating polymers with unique properties that can be tailored for specific industrial uses. chemimpex.com The rigid and defined structure of the this compound core can impart specific conformational properties to a polymer chain, potentially influencing its thermal stability, mechanical strength, and other physical characteristics.
The development of new biomimetic polymers has also incorporated bicyclic scaffolds. For instance, a polymer containing a beta-turn mimetic element based on a 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold was synthesized using a combination of living carbocationic polymerization, amidation, and "click" chemistry. researchgate.net This demonstrates the potential for incorporating these rigid scaffolds into complex macromolecular architectures.
Applications in Catalysis as Chiral Ligands or Organocatalysts
The chiral nature of many this compound derivatives makes them attractive candidates for use as chiral ligands in metal-catalyzed reactions or as organocatalysts. Their rigid framework can create a well-defined chiral environment around a catalytic center, enabling high levels of stereocontrol in chemical transformations.
Derivatives of the closely related 2-azabicyclo[3.2.1]octane have been designed and synthesized for use in stereoselective aldol (B89426) reactions. mdpi.com For example, an amide based on the 2-azabicyclo[3.2.1]octane and pyrrolidine (B122466) units has shown good catalytic activity, affording the aldol product in excellent yields and with good diastereo- and enantioselectivity. mdpi.com
In the realm of organocatalysis, the development of enantioselective transformations often relies on chiral amines. The this compound scaffold provides a basis for such catalysts. For instance, a gram-scale one-pot chemoenzymatic cascade has been developed to synthesize 6-azabicyclo[3.2.1]octan-3-one derivatives, which can be further converted to chiral alcohols. researchgate.net These products have potential applications in the synthesis of other valuable molecules. researchgate.net
Furthermore, copper-catalyzed reactions have been a significant area of application. The synthesis of chiral 6-azabicyclo[3.2.1]octanes via copper-catalyzed enantioselective alkene carboamination not only provides access to the scaffold itself but also highlights the compatibility of this ring system with transition metal catalysis. scispace.com The catalysts used in these reactions, such as those based on a Ph-Box ligand complexed with copper, demonstrate the potential for developing new catalytic systems based on the azabicyclo[3.2.1]octane framework. scispace.com
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for studying biological systems, allowing for the investigation of protein function, receptor interactions, and other cellular processes. The this compound scaffold, due to its rigid structure and ability to be functionalized, serves as an excellent foundation for the development of such probes. vulcanchem.comsmolecule.com
Derivatives of this compound have been explored as probes for studying neurobiological processes. vulcanchem.com Their rigid conformation allows for the precise positioning of pharmacophoric groups to interact with specific biological targets, such as receptors and transporters in the central nervous system. vulcanchem.com For example, a series of vasopressin receptor V1a ligands have been synthesized for positron emission tomography (PET) imaging, a powerful in vivo imaging technique. nih.gov The lead compound in this series incorporated a 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane moiety. nih.gov This compound was radiolabeled with carbon-11 (B1219553) and shown to readily enter the brain and specifically label the V1a receptor, demonstrating its utility as a PET radioligand. nih.gov
The development of such probes is crucial for understanding the role of various receptors in health and disease. The ability to create radiolabeled versions of these compounds allows for non-invasive imaging and quantification of receptor density and occupancy in living organisms. The this compound scaffold provides a stable and versatile platform for the design and synthesis of these sophisticated molecular tools. smolecule.com
Future Perspectives and Emerging Research Directions for 6 Azabicyclo 3.2.1 Octane
Challenges and Opportunities in the Synthesis of Complex 6-Azabicyclo[3.2.1]octane Architectures
The synthesis of complex molecules containing the this compound core presents both significant challenges and exciting opportunities for innovation. While several synthetic strategies exist, many are hampered by multiple steps, low efficiency, or the need for complex starting materials. illinois.edu
A primary challenge lies in the stereoselective construction of the bicyclic system. Achieving high levels of stereocontrol is crucial as the biological activity of these compounds is often dependent on their specific stereochemistry. nih.gov Traditional methods often result in racemic mixtures or require chiral auxiliaries, adding to the complexity and cost of the synthesis. nih.gov
However, these challenges create opportunities for the development of novel and more efficient synthetic methodologies. There is a growing interest in catalytic enantioselective methods that can construct the this compound skeleton in a single step with high enantiopurity. nih.gov For instance, copper-catalyzed enantioselective alkene carboamination has emerged as a promising approach, forming two rings and two new stereocenters in a single transformation. nih.govnih.gov Further exploration of different metal catalysts and ligands could expand the scope and efficiency of such reactions.
Another area of opportunity is the development of methods for the synthesis of highly functionalized this compound derivatives. 140.122.64 Many existing methods are limited to the preparation of relatively simple analogs. New strategies that allow for the introduction of diverse functional groups at various positions on the bicyclic scaffold are needed to generate a wider range of compounds for biological screening.
| Synthetic Challenge | Opportunity for Innovation | Key Research Focus |
| Stereocontrol | Development of catalytic enantioselective methods | Asymmetric catalysis, novel ligand design |
| Synthetic efficiency | One-pot and tandem reactions | Cascade reactions, multicomponent reactions |
| Substrate scope | Access to diverse functionalized derivatives | Late-stage functionalization, development of new building blocks |
| Starting material complexity | Use of readily available starting materials | Synthesis from simple precursors, utilization of biomass-derived feedstocks |
Development of Novel Reactions and Functionalization Strategies for 6-Azabicyclo[3.2.1]octanes
The development of novel reactions and functionalization strategies is critical for expanding the chemical space accessible from the this compound scaffold. Current research is focused on creating more efficient and versatile methods to modify this core structure.
One emerging area is the use of C-H functionalization reactions. nih.gov These reactions allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized substrates. The application of C-H functionalization to the this compound system could provide a powerful tool for late-stage diversification of complex molecules.
Another promising direction is the development of novel cyclization strategies. Researchers are exploring various approaches, including radical cyclizations and transition-metal-catalyzed annulations, to construct the bicyclic framework. 140.122.64capes.gov.br For example, an aluminum chloride-promoted cyclization/chlorination of 3-enynamides has been shown to be an efficient route to chlorinated 7-(E)-arylidene-6-azabicyclo[3.2.1]octanes. 140.122.64
Furthermore, the development of new methods for the functionalization of the nitrogen atom within the bicyclic system is an active area of research. figshare.com The nature of the substituent on the nitrogen can significantly influence the biological activity of the resulting compound. figshare.com Therefore, methods that allow for the facile introduction and modification of N-substituents are highly valuable.
| Reaction Type | Description | Potential Application |
| C-H Functionalization | Direct conversion of C-H bonds to other functional groups. nih.gov | Late-stage diversification of complex molecules. |
| Novel Cyclizations | New methods to form the bicyclic ring system. 140.122.64 | More efficient and stereoselective synthesis of the core scaffold. |
| N-Functionalization | Introduction or modification of substituents on the nitrogen atom. figshare.com | Modulation of biological activity. |
| Ring-Opening/Rearrangement | Transformation of the bicyclic system into other heterocyclic structures. | Access to novel chemical scaffolds. |
Expansion of this compound's Role in Chemical Biology and Target Discovery
The unique structural features of this compound make it a valuable scaffold for the design of chemical probes and the discovery of new biological targets. Its rigid conformation allows for the precise positioning of functional groups in three-dimensional space, which can lead to high-affinity and selective interactions with biological macromolecules. nih.gov
Derivatives of this compound have already shown a wide range of biological activities, including analgesic and narcotic antagonist properties. smolecule.com Some have also been investigated as dopamine (B1211576) transporter inhibitors and for their potential in treating neurodegenerative diseases and opioid addiction. osti.govsmolecule.com
The expansion of this scaffold's role in chemical biology will involve the synthesis of libraries of diverse this compound derivatives for high-throughput screening against various biological targets. This will require the development of efficient and divergent synthetic routes that allow for the rapid generation of a large number of analogs.
Furthermore, the incorporation of reporter tags, such as fluorescent dyes or affinity labels, into the this compound scaffold can facilitate the identification of their cellular targets and the elucidation of their mechanisms of action. These chemical probes can be powerful tools for studying complex biological processes.
| Biological Activity | Example Compound Class | Therapeutic Potential |
| Analgesic | 6-Methyl-1-azabicyclo[3.2.1]octane derivatives smolecule.com | Pain management |
| Narcotic Antagonist | Analogs of 6-methyl-1-azabicyclo[3.2.1]octane smolecule.com | Opioid addiction treatment |
| Dopamine Transporter Inhibitor | 2,3-Disubstituted 6-azabicyclo[3.2.1]octanes osti.gov | Neurological disorders |
| NAAA Inhibitor | Pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides acs.org | Inflammatory and neurodegenerative diseases |
| Vasopressin Antagonist | Biaryl amides of azabicyclooctane nih.gov | Hyponatremia, heart failure |
Sustainable and Green Chemistry Approaches to this compound Synthesis
In recent years, there has been a growing emphasis on the development of sustainable and green chemical processes. This trend is also influencing the synthesis of this compound and its derivatives.
One key area of focus is the use of renewable starting materials. For instance, researchers have developed a chemoenzymatic cascade to synthesize 6-azabicyclo[3.2.1]octan-3-ones from readily available cyclohexenones and N-phenylglycines, which can be derived from biomass. illinois.edunih.gov This approach offers a more sustainable alternative to traditional synthetic methods that rely on petroleum-based feedstocks.
The use of enzymatic and biocatalytic methods is another important aspect of green chemistry in this field. illinois.edu Enzymes can catalyze reactions with high selectivity and efficiency under mild conditions, reducing the need for harsh reagents and solvents. For example, ene reductases have been used to facilitate an intramolecular β-C–H functionalization for the synthesis of the this compound scaffold. nih.gov
Furthermore, the development of catalytic processes that minimize waste and energy consumption is a major goal. This includes the use of atom-economical reactions, such as cycloadditions and C-H functionalizations, and the development of recyclable catalysts. The use of greener solvents and reaction conditions, such as aqueous media, is also being explored. researchgate.net
| Green Chemistry Principle | Application in this compound Synthesis | Example |
| Use of Renewable Feedstocks | Synthesis from biomass-derived materials. illinois.edu | Chemoenzymatic cascade using cyclohexenones and N-phenylglycines. nih.gov |
| Biocatalysis | Use of enzymes for selective transformations. illinois.edu | Ene reductase-enabled intramolecular β-C–H functionalization. nih.gov |
| Atom Economy | Reactions that maximize the incorporation of starting materials into the final product. | Copper-catalyzed enantioselective alkene carboamination. nih.gov |
| Catalysis | Use of catalysts to reduce energy consumption and waste. | Development of recyclable metal and organocatalysts. |
| Green Solvents | Use of environmentally benign solvents. researchgate.net | Reactions in aqueous media. |
Q & A
Q. Key considerations :
- Catalyst loading : Copper trifluoroacetylacetonate at low loadings (0.05 mol%) enables efficient synthesis of fused 6-azabicyclo derivatives .
- Purity optimization : Reagent selection (e.g., trifluoroacetic acid for esterification) and stepwise purification (chromatography, recrystallization) are critical to isolate high-purity products .
Advanced Research: How can computational methods resolve discrepancies in collision cross-section (CCS) predictions for this compound derivatives?
Answer:
Discrepancies in CCS predictions often arise from conformational flexibility or protonation state variations. A validated workflow includes:
Structural optimization : Density Functional Theory (DFT) calculations to determine the lowest-energy conformers of 6-azabicyclo[3.2.1]octan-3-ol .
Dynamic simulations : Molecular dynamics (MD) to account for solvent effects and thermal motion.
CCS calculation : Trajectory Method (TM) or Exact Hard Sphere Scattering (EHSS) models for ion mobility spectrometry (IMS) alignment .
Example : For 6-azabicyclo[3.2.1]octan-3-ol (C7H13NO), discrepancies between experimental and theoretical CCS values were resolved by including protonated nitrogen in simulations .
Basic Research: What spectroscopic techniques are most effective for characterizing this compound derivatives?
Answer:
- NMR spectroscopy : 1H and 13C NMR identify bicyclic framework connectivity. For example, methyl this compound-3-carboxylate shows distinct shifts for bridgehead protons (δ 3.2–3.5 ppm) and ester carbonyls (δ 170–175 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., C9H17NO2 for 5-methoxy-6-methyl derivatives) .
- Infrared (IR) spectroscopy : Stretching frequencies for NH (3300–3500 cm⁻¹) and carbonyl groups (1650–1750 cm⁻¹) validate functional groups .
Advanced Research: How do structural modifications (e.g., methyl or carboxylate groups) alter the biological activity of this compound derivatives?
Answer:
- Methyl groups : 1,3,3-Trimethyl substitution enhances lipophilicity, improving blood-brain barrier penetration for dopamine transporter inhibitors .
- Carboxylate esters : Methyl this compound-3-carboxylate acts as a bioisostere for tropane alkaloids, enabling receptor binding studies (e.g., μ-opioid receptors) .
- Biological validation : Binding affinity assays (e.g., Ki values via radioligand displacement) quantify interactions with targets like β-lactamases or ion channels .
Case study : this compound-5-carboxylic acid mimics nicotine’s bicyclic motif, enabling structure-activity relationship (SAR) studies for neuroactive compounds .
Advanced Research: What strategies address contradictions in reported biological activity data for this compound derivatives?
Answer:
Contradictions often stem from assay variability or enantiomeric impurities. Solutions include:
Enantiomeric resolution : Chiral HPLC separates (+)- and (-)-norsecurinine analogs to isolate bioactive enantiomers .
Standardized assays : Use consistent cell lines (e.g., HEK293 for dopamine transporter inhibition) and controls .
Meta-analysis : Cross-reference data from multiple studies (e.g., binding affinities in vs. ) to identify outliers.
Example : Discrepancies in β-lactamase inhibition IC50 values were resolved by controlling pH and ionic strength during assays .
Basic Research: How are this compound derivatives utilized as scaffolds in drug design?
Answer:
The rigid bicyclic framework serves as a core for:
- Neurological agents : Analogues like 2,3-disubstituted derivatives target dopamine transporters for addiction therapy .
- Antimicrobials : Functionalization with sulfonyl or benzyl groups enhances activity against resistant bacteria .
- Analgesics : Methyl ester derivatives (e.g., 2703774-31-4) show preclinical promise as μ-opioid receptor modulators .
Methodology : Docking simulations (AutoDock Vina) guide substituent placement to optimize target engagement .
Advanced Research: What catalytic systems improve the enantioselectivity of this compound synthesis?
Answer:
- Copper catalysts : Trifluoroacetylacetonate complexes enable asymmetric cycloadditions with enantiomeric excess (ee) >90% .
- Palladium-mediated π-allyl strategies : Chiral ligands (e.g., BINAP) induce stereoselectivity in [3+2] annulations .
- Enzyme catalysis : Lipases (e.g., Candida antarctica) resolve racemic mixtures via kinetic resolution .
Example : The Paquette-Kelly rearrangement achieved 85% ee using sulfonamide-directed stereocontrol .
Basic Research: What are the key structural differences between this compound and related bicyclic amines (e.g., 2-azabicyclo[3.2.1]octane)?
Answer:
- Nitrogen position : 6-Azabicyclo derivatives place N in the bridgehead, altering electronic properties vs. 2-azabicyclo isomers .
- Ring strain : The [3.2.1] system imposes unique torsional angles (e.g., 109.5° for bridgehead C-N-C), affecting reactivity .
- Functionalization : Methyl or carboxylate groups at C3/C5 enhance solubility and bioactivity compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
